molecular formula C18H16ClFN4OS2 B2950496 4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215399-30-6

4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2950496
CAS No.: 1215399-30-6
M. Wt: 422.92
InChI Key: NIGQDCLHDMFGFB-UHFFFAOYSA-N
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Description

4-Butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core. This structure is characterized by a sulfur-containing thiophene ring fused to a triazole and pyrimidinone system. Key substituents include a 4-butyl group at position 4 and a (2-chloro-6-fluorobenzyl)thio moiety at position 1.

Properties

IUPAC Name

8-butyl-12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4OS2/c1-2-3-8-23-16(25)15-14(7-9-26-15)24-17(23)21-22-18(24)27-10-11-12(19)5-4-6-13(11)20/h4-7,9H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGQDCLHDMFGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , with CAS number 1215399-30-6 , is a member of the triazole and pyrimidine family known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆ClFN₄OS₂ , with a molecular weight of 422.9 g/mol . The structure comprises a thieno-triazole core which is significant in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₆ClFN₄OS₂
Molecular Weight422.9 g/mol
CAS Number1215399-30-6

Antiviral Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit promising antiviral properties. Specifically, derivatives of triazoles have been shown to inhibit viral replication and exhibit cytotoxic effects against various viruses.

  • Mechanism of Action : Triazoles often act by inhibiting viral enzymes or interfering with viral protein synthesis. The compound may function similarly due to its structural characteristics.
  • Case Study : A study demonstrated that related triazole compounds inhibited the activity of RNA-dependent RNA polymerase in Hepatitis C virus (HCV), suggesting potential efficacy against HCV infections.

Antibacterial Activity

The compound has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties.

Anticancer Activity

The thieno-triazole scaffold has been associated with anticancer effects:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that similar compounds can induce apoptosis and inhibit proliferation.
  • Mechanism : The proposed mechanism involves the inhibition of cell cycle progression and induction of oxidative stress in cancer cells.

Anti-inflammatory Activity

Emerging data suggest that this compound may also possess anti-inflammatory properties:

  • In Vivo Studies : Animal models have demonstrated reduced inflammation markers following administration of triazole derivatives, supporting their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

  • Modifications at specific positions on the triazole or pyrimidine rings can enhance potency.
  • For instance, substituents like halogens or alkyl groups have been shown to influence both solubility and biological activity.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological profiles:

Compound NameAntiviral ActivityAntibacterial ActivityAnticancer Activity
4-butyl-1-((2-chloro-6-fluorobenzyl)thio)...ModerateHighModerate
1-(2-chloro-phenyl)-4-(thiazolyl)-triazoleHighModerateHigh
5-(substituted phenyl)-triazolo[3,4-b]pyrimidineLowHighModerate

Comparison with Similar Compounds

Thieno-Triazolo-Pyrimidinone Derivatives

  • Target Compound: The thieno[2,3-e]triazolo[4,3-a]pyrimidinone core distinguishes it from analogs like 4f (), which contains a thieno[2,3-d]triazolo[4,3-a]pyrimidinone core. The positional shift (2,3-d vs.
  • Compound 57 (): Features a simpler triazolo[4,3-a]pyrimidinone core without the fused thiophene ring. The absence of the thiophene moiety reduces molecular complexity and may limit π-π stacking interactions compared to the target compound .

Thiazolo-Pyrimidine and Chromenone Derivatives

  • Compound 19 (): Contains a thiazolo[4,5-d]pyrimidine core fused to a chromen-2-one system. The chromenone ring introduces polar hydroxyl and ketone groups, likely reducing lipophilicity compared to the target compound’s hydrophobic benzylthio group .

Substituent Analysis

Alkyl and Aromatic Groups

  • In contrast, 4f () has a 3-ethylcarboxylate group, which introduces polarity and may limit membrane permeability .
  • (2-Chloro-6-fluorobenzyl)thio (Target) : The chloro and fluoro substituents promote halogen bonding with biomolecular targets. This contrasts with 57 (), which has a phenyl group at position 3, relying on van der Waals interactions .

Functional Group Variations

  • Compound 19 (): Includes a hydroxy group on the chromenone ring, enabling hydrogen bonding but increasing solubility in aqueous environments. This contrasts with the target’s thioether linkage, which balances hydrophobicity and metabolic stability .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Pharmacological Implications References
Target Compound Thieno[2,3-e]triazolo[4,3-a]pyrimidinone 4-butyl, (2-chloro-6-fluorobenzyl)thio Enhanced lipophilicity, halogen bonding
4f () Thieno[2,3-d]triazolo[4,3-a]pyrimidinone 7-phenyl-6-methyl, 1-(4-tolyl), 3-ethylcarboxylate Polar ester may reduce cell permeability
57 () Triazolo[4,3-a]pyrimidinone 7-amino, 3-phenyl Hydrogen bonding, metabolic lability
19 () Thiazolo[4,5-d]pyrimidine-chromenone Hydroxy, phenyl, chromen-2-one High solubility, limited BBB penetration

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